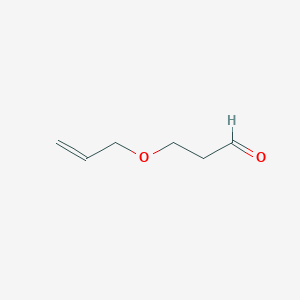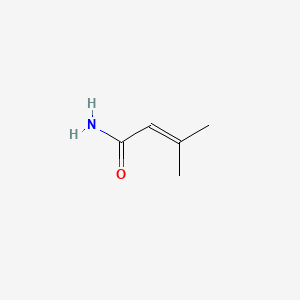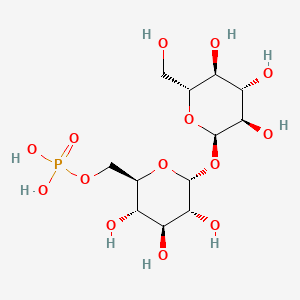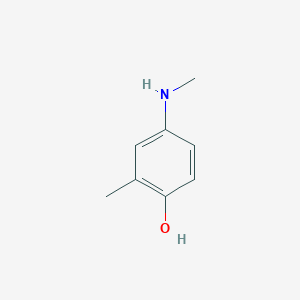
2-Methyl-4-(methylamino)phenol
描述
2-Methyl-4-(methylamino)phenol: is an organic compound with the molecular formula C8H11NO. It is a derivative of phenol, characterized by the presence of a methyl group and a methylamino group attached to the benzene ring. This compound is of interest due to its various applications in scientific research and industry.
作用机制
Target of Action
The primary target of 2-Methyl-4-(methylamino)phenol is the quorum regulator SarA of Staphylococcus aureus . This compound specifically targets SarA, which is a key player in the regulation of virulence factors and biofilm formation in S. aureus .
Mode of Action
This compound interacts with SarA, leading to the down-regulation of biofilm formation and the expression of virulence genes in S. aureus . This interaction inhibits the ability of S. aureus to form biofilms and express virulence factors, which are crucial for its pathogenesis and evasion of the host immune system .
Biochemical Pathways
The compound affects the quorum sensing (QS) pathway in S. aureus . QS is a cell-to-cell communication process that allows bacteria to coordinate their behavior based on population density. By targeting SarA, this compound disrupts this communication, leading to a reduction in biofilm formation and virulence factor expression .
Pharmacokinetics
The compound’s molecular weight (13717900 ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The action of this compound results in a significant reduction in biofilm formation and virulence factor expression in S. aureus . This can potentially make the bacteria more susceptible to the host immune response and conventional antibiotics .
生化分析
Biochemical Properties
These compounds are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group
Cellular Effects
A related compound, 2-[(Methylamino)methyl]phenol, has been shown to inhibit biofilm formation and down-regulate virulence genes in Staphylococcus aureus, a Gram-positive pathogen
Molecular Mechanism
As mentioned earlier, related compounds have been shown to interact with the quorum regulator SarA in Staphylococcus aureus . This interaction leads to the down-regulation of biofilm and virulence factors
准备方法
Synthetic Routes and Reaction Conditions: 2-Methyl-4-(methylamino)phenol can be synthesized through several methods. One common approach involves the methylation of 4-aminophenol. This process typically uses methyl iodide or dimethyl sulfate as the methylating agents in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent like methanol or ethanol at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale methylation reactions. The process is optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions: 2-Methyl-4-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring. For example, nitration with nitric acid can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid in sulfuric acid for nitration.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Nitro derivatives.
科学研究应用
2-Methyl-4-(methylamino)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of photographic developers and other industrial chemicals.
相似化合物的比较
4-(Methylamino)phenol: Similar structure but lacks the methyl group at the 2-position.
2-(Methylamino)phenol: Similar structure but lacks the methyl group at the 4-position.
4-((Methylamino)methyl)phenol: Similar structure with a different substitution pattern.
Uniqueness: 2-Methyl-4-(methylamino)phenol is unique due to the presence of both a methyl group and a methylamino group on the benzene ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
2-methyl-4-(methylamino)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-5-7(9-2)3-4-8(6)10/h3-5,9-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTFQQMGQLXHQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275394 | |
| Record name | 2-methyl-4-(methylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45804-36-2 | |
| Record name | 2-methyl-4-(methylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



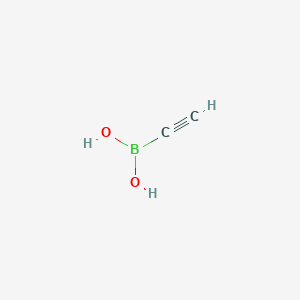

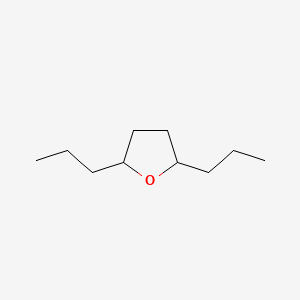
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadec-2-enethioate](/img/structure/B3052741.png)
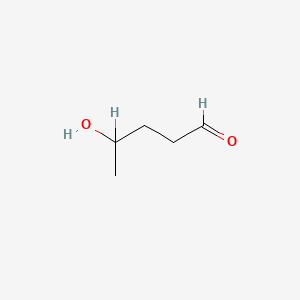


![2-Methylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B3052751.png)
